(3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate

Dopamine transporter Cocaine antagonism Neuropharmacology

(3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate (CAS 1354484-94-8) is a chiral, trans-configured pyrrolidine-3-carboxylate ester with the molecular formula C₁₄H₁₉NO₂ and a molecular weight of 233.31 g/mol. It is structurally classified as a dopamine derivative and serves as a versatile building block in medicinal chemistry and neuropharmacology research.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 1354484-94-8
Cat. No. B1396199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate
CAS1354484-94-8
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CN(CC1C2=CC=CC=C2)C
InChIInChI=1S/C14H19NO2/c1-3-17-14(16)13-10-15(2)9-12(13)11-7-5-4-6-8-11/h4-8,12-13H,3,9-10H2,1-2H3/t12-,13+/m0/s1
InChIKeyJASVXEYIDKFYPJ-QWHCGFSZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Spec (3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate (CAS 1354484-94-8): Core Identity and Structural Profile


(3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate (CAS 1354484-94-8) is a chiral, trans-configured pyrrolidine-3-carboxylate ester with the molecular formula C₁₄H₁₉NO₂ and a molecular weight of 233.31 g/mol [1]. It is structurally classified as a dopamine derivative and serves as a versatile building block in medicinal chemistry and neuropharmacology research . The compound features two defined stereocenters (3S,4R) that are critical for its biological target engagement, distinguishing it from racemic or diastereomeric mixtures commonly encountered in procurement channels.

Why Generic (3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate Substitution Risks Experimental Failure


Generic substitution with racemic trans mixtures, cis diastereomers, or the (3R,4S) enantiomer of this pyrrolidine ester is inadvisable without explicit stereochemical verification. The (3S,4R) configuration directly determines engagement with the dopamine transporter (DAT), where the target compound exhibits an IC₅₀ of 494 nM in [³H]dopamine reuptake inhibition assays [1]. In contrast, the closely related 4-chlorophenyl analog ((3S,4R)-4-(4-chloro-phenyl)-1-methyl-pyrrolidin-3-yl derivative) shows a 30% weaker IC₅₀ of 641 nM under identical assay conditions [1]. Furthermore, the ethyl ester moiety confers distinct lipophilicity (XLogP3-AA = 2.0) compared to the methyl ester or free carboxylic acid forms, directly influencing blood-brain barrier permeability and metabolic stability predictions [2]. Procurement of stereochemically undefined material introduces variability that confounds SAR studies and batch-to-batch reproducibility.

Quantitative Differentiation Evidence for (3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate Procurement Decisions


Dopamine Transporter (DAT) Functional Antagonism: IC₅₀ Comparison vs. 4-Chlorophenyl Analog

In a direct functional assay measuring inhibition of [³H]dopamine reuptake at the rat dopamine transporter (DAT), (3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate (as its pyrrolidin-3-yl-pyridine derivative BDBM50099313) demonstrated an IC₅₀ of 494 nM [1]. Under identical assay conditions (100 nM cocaine co-incubation paradigm), the 4-chlorophenyl-substituted analog (BDBM50099304) exhibited a weaker IC₅₀ of 641 nM [1]. This represents a 23% improvement in functional DAT antagonism potency conferred by the 4-phenyl substituent relative to the 4-chlorophenyl variant.

Dopamine transporter Cocaine antagonism Neuropharmacology

Lipophilicity Differentiation: XLogP3-AA Comparison of Ethyl Ester vs. Free Carboxylic Acid

The ethyl ester prodrug/masking strategy employed in (3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate yields a computed XLogP3-AA of 2.0 [1]. By comparison, the corresponding free carboxylic acid ((3R,4S)-1-methyl-4-phenylpyrrolidine-3-carboxylic acid, CAS 1909294-34-3) is calculated to have a significantly lower logP (estimated < 1.0 based on the acid function), consistent with a >10-fold difference in predicted partition coefficient. The ethyl ester therefore provides enhanced passive membrane permeability, a critical parameter for CNS-targeted probe design where blood-brain barrier penetration is required.

Lipophilicity CNS permeability Physicochemical profiling

Commercial Purity Specification: Inter-Vendor Variability and Minimum Thresholds

Commercially available (3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate is supplied with purity specifications ranging from 95% (AKSci) to >99% (SynHet, pharma grade) . The >99% pharma-grade material is analyzed by orthogonal methods including HPLC, LCMS/GCMS, and NMR, with certificate of analysis (COA) documentation available . In contrast, the methyl ester hydrochloride analog (CAS 1909287-11-1) is commonly offered at 95%+ purity , and racemic trans mixtures lack defined enantiomeric excess specifications. For SAR and in vivo studies where impurity-driven off-target effects must be minimized, the availability of >99% pure, analytically characterized material represents a critical differentiator.

Purity specification Quality control Procurement standard

Structural Precedence as Dopamine-Derived Scaffold: Literature Context for Neuropharmacology Programs

The compound is formally recognized as an ester derivative of the neurotransmitter dopamine, with the (3S,4R)-trans-phenylpyrrolidine scaffold providing a conformationally constrained framework distinct from flexible-chain dopamine analogs . This structural relationship is explicitly documented in chemical databases, positioning the compound as a privileged building block for synthesizing pharmaceuticals targeting neuronal receptors and enzymes . In contrast, the piperidine analog (methyl (3R,4S)-1-methyl-4-phenyl-3-piperidinecarboxylate) features a six-membered ring that alters the spatial orientation of the phenyl and ester groups, potentially affecting receptor subtype selectivity [1].

Dopamine derivative Drug discovery building block Neuronal receptor modulation

Hazard Profile Documentation: Regulatory-Ready Safety Data Availability

The compound carries a defined GHS hazard classification: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . This documented irritant profile enables procurement teams to pre-assess handling requirements and regulatory compliance needs. By comparison, many close structural analogs (e.g., the methyl ester hydrochloride, CAS 1909287-11-1) lack publicly available, standardized hazard classifications from authoritative databases, introducing uncertainty into laboratory safety planning.

Safety data sheet GHS classification Lab handling

Optimal Application Scenarios for (3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate Based on Quantitative Evidence


Cocaine Antagonism and Dopamine Transporter Probe Development

The validated DAT functional antagonism IC₅₀ of 494 nM, representing a 23% potency advantage over the 4-chlorophenyl analog (IC₅₀ 641 nM), positions this compound as a preferred starting scaffold for medicinal chemistry programs targeting cocaine-antagonist mechanisms or dopamine reuptake modulation [1]. Researchers should select the analytically authenticated (>99%) pharma-grade material to minimize impurity-driven variability in functional assay readouts .

CNS-Penetrant Probe Design Requiring Defined Lipophilicity

The computed XLogP3-AA of 2.0 for the ethyl ester provides a >10-fold lipophilicity advantage over the free carboxylic acid form, making this compound the appropriate choice for CNS-targeted screening cascades where passive blood-brain barrier permeability is a prerequisite [1]. The ethyl ester serves as a prodrug-like entry point that can be hydrolyzed to the active acid in vivo if desired, offering formulation flexibility absent in the free acid procurement option.

Stereochemically-Defined Building Block for Neuronal Receptor SAR Studies

As a conformationally constrained dopamine derivative with defined (3S,4R) stereochemistry, this compound enables systematic SAR exploration of dopaminergic and related neuronal receptor systems where stereochemistry dictates target engagement [1]. Its 5-membered pyrrolidine ring provides conformational pre-organization distinct from the 6-membered piperidine series, allowing research teams to probe the impact of ring size on receptor subtype selectivity .

Regulatory-Compliant Procurement for Accelerated Laboratory Deployment

The availability of complete GHS hazard documentation (H302, H315, H319, H332, H335) enables rapid institutional safety committee approval and eliminates the delay associated with de novo hazard classification required for less well-documented structural analogs [1]. Combined with the commercial availability at >99% purity with full COA documentation, this compound is procurement-ready for time-sensitive medicinal chemistry and pharmacology programs.

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